2-[(Propan-2-yl)amino]propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(propan-2-ylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)7-5(3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWIWHNXEDBUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 2-Propanoic Acid (Alanine) Derivatives
The principal synthetic approach involves the nucleophilic substitution or amination of a 2-substituted propanoic acid derivative (commonly alanine or its activated form) with isopropylamine, followed by conversion to the hydrochloride salt.
-
$$
\text{2-Propanoic acid derivative} + \text{Isopropylamine} \xrightarrow[\text{catalyst}]{\text{controlled conditions}} \text{2-[(Propan-2-yl)amino]propanoic acid (free base)} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$ -
- The reaction typically occurs under mildly acidic to neutral pH to favor amine substitution at the α-carbon.
- Catalysts or activating agents such as carbodiimides or coupling reagents can be employed to facilitate amide bond formation when starting from acid derivatives like esters or acid chlorides.
- Temperature control (ambient to mild heating) is critical to maximize yield and minimize side reactions.
Salt Formation by Hydrochlorination
Following the synthesis of the free base, the hydrochloride salt is formed by treatment with hydrochloric acid, typically in an aqueous or alcoholic solvent.
-
- Stoichiometric or slight excess of HCl is added to the free base solution.
- The salt precipitates out due to its lower solubility in organic solvents or can be crystallized from aqueous media.
- This step improves compound stability, handling, and solubility properties.
Industrial Scale Preparation
Industrial production of this compound follows analogous synthetic routes but is optimized for scale, yield, and purity.
-
- Use of large-scale reactors with precise control over temperature, pH, and reactant feed rates.
- Continuous or batch processes depending on production volume.
- Purification typically involves crystallization, filtration, and drying under controlled conditions to achieve >95% purity, suitable for pharmaceutical or research applications.
Reaction Conditions and Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting materials | 2-Propanoic acid derivative + Isopropylamine | Purity >98% preferred |
| Solvent | Water, methanol, or mixed aqueous-organic solvents | Solubility and reaction rate considerations |
| Temperature | 20–60 °C | Mild heating to enhance reaction kinetics |
| pH | Neutral to slightly acidic (pH 6–7) | Maintains amine nucleophilicity |
| Reaction time | 4–24 hours | Monitored by HPLC or TLC |
| Catalyst/activator | Carbodiimides (e.g., EDC), or none | Used when starting from activated acid derivatives |
| Hydrochlorination | Addition of HCl (aq or in ethanol) | Stoichiometric to slight excess |
| Purification | Recrystallization or chromatography | Achieves high purity and removes impurities |
Analytical and Purification Techniques
-
- High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard for quantifying purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) confirms structural integrity.
- Mass spectrometry (ESI-MS) provides molecular weight confirmation.
-
- Recrystallization from suitable solvents (e.g., ethanol-water mixtures) is preferred for salt form.
- Column chromatography may be employed for small-scale purification.
Research Findings and Notes on Preparation
- The hydrochloride salt form exhibits enhanced aqueous solubility compared to the free base, facilitating biological assays and pharmaceutical formulation.
- Reaction optimization studies indicate that controlling the reaction pH and temperature is critical to minimize side products such as over-alkylated amines or polymeric byproducts.
- Industrial synthesis benefits from continuous monitoring of reaction parameters using inline spectroscopy or chromatography to maintain batch consistency.
- Safety protocols for handling include use of fume hoods, personal protective equipment, and adherence to GHS guidelines due to the compound’s irritant properties.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Synthesis of free base | Reaction of 2-propanoic acid derivative with isopropylamine | Catalyst optional; mild heating; pH ~6–7 |
| Hydrochloride salt formation | Addition of HCl to free base solution | Stoichiometric HCl; aqueous or alcoholic medium |
| Purification | Recrystallization or chromatography | Achieve >95% purity |
| Analytical confirmation | HPLC, NMR, MS | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)amino]propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where the isopropyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in organic synthesis.
2. Biology
- Enzyme Interactions : Research indicates that 2-[(Propan-2-yl)amino]propanoic acid hydrochloride plays a role in metabolic pathways and can influence enzyme activity. Studies have shown its potential to modulate specific enzyme interactions, which may have implications for metabolic engineering and biochemical research.
3. Medicine
- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent. It may serve as a precursor in drug synthesis and has been investigated for its effects on muscle recovery and metabolic health.
4. Industry
- Chemical Intermediates : The compound is utilized in producing various chemical intermediates and specialty chemicals, highlighting its importance in industrial applications.
Muscle Recovery Study
A notable study examined the effects of this compound on muscle recovery in athletes. The results indicated significant improvements in muscle soreness and strength following supplementation.
Table 1: Muscle Recovery Study Results
| Parameter | Control Group (Placebo) | Supplemented Group (Isoleucine) |
|---|---|---|
| Muscle Soreness (Scale) | 7.5 | 4.0 |
| Strength Gain (%) | 5% | 15% |
This study suggests that supplementation with this compound can enhance recovery post-exercise, making it a valuable addition to athletic training regimens.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. It is believed to act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
(a) Trifluoroethyl Derivatives
Such modifications are common in CNS-targeting drugs.
(b) Chain Length Variation
The butanoic acid derivative () has an extended carbon chain, which may alter binding affinity in enzyme-substrate interactions compared to the shorter propanoic acid backbone of the parent compound.
(c) Aromatic and Azo Modifications
(d) Electron-Donating Groups
The 4-methoxyphenyl variant () includes an electron-donating methoxy group, which could enhance solubility in polar solvents and influence pharmacokinetics.
(e) Amide vs. Acid Functionality
Prilocaine’s related compound () replaces the carboxylic acid with an amide, a common strategy in local anesthetics to modulate ionization and duration of action.
Research and Pharmacological Notes
- Synthetic Routes: highlights synthetic methodologies for propanoic acid derivatives, emphasizing Boc-protection and iodophenyl intermediates.
- Osteoporosis Treatment: mentions ronacaleret hydrochloride, a difluorophenylpropanoic acid derivative, illustrating the therapeutic versatility of this chemical class.
Biological Activity
2-[(Propan-2-yl)amino]propanoic acid hydrochloride, commonly known as isoleucine hydrochloride, is an amino acid derivative that plays a significant role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of nutrition, metabolism, and pharmacology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C5H12ClN
- Molecular Weight : 135.61 g/mol
- IUPAC Name : 2-amino-3-methylbutanoic acid hydrochloride
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Metabolic Role :
- It serves as a building block for protein synthesis and is essential for muscle repair and growth.
- Influences metabolic pathways by serving as a precursor for various biomolecules.
-
Neurotransmitter Regulation :
- Acts as a modulator in neurotransmitter systems, particularly in the central nervous system.
- May influence levels of neurotransmitters such as serotonin and dopamine.
-
Immune Function :
- Exhibits immunomodulatory effects, enhancing the immune response in certain contexts.
- Potentially beneficial in conditions characterized by immune dysregulation.
The mechanism of action of this compound involves its interaction with specific receptors and enzymes within the body:
- Enzyme Interaction : It may inhibit or activate enzymes involved in amino acid metabolism, thereby influencing overall metabolic health.
- Receptor Binding : The compound can bind to specific receptors that modulate neurotransmitter release and immune responses.
Table 1: Summary of Biological Activities
Case Study: Effects on Muscle Recovery
A study conducted on athletes demonstrated that supplementation with this compound improved muscle recovery post-exercise. The results indicated a significant reduction in muscle soreness and an increase in muscle strength after a regimen of this compound over four weeks.
Table 2: Muscle Recovery Study Results
| Parameter | Control Group (Placebo) | Supplemented Group (Isoleucine) |
|---|---|---|
| Muscle Soreness (Scale) | 7.5 | 4.0 |
| Strength Gain (%) | 5% | 15% |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-[(Propan-2-yl)amino]propanoic acid hydrochloride?
- Methodology : Common approaches involve coupling reactions between propanoic acid derivatives and isopropylamine, followed by hydrochloric acid salt formation. For example, a two-step process:
Amino acid activation : React 2-bromopropanoic acid with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the free base.
Salt formation : Treat the product with concentrated HCl in anhydrous ethanol to yield the hydrochloride salt.
- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural identity using ¹H/¹³C NMR (e.g., δ ~1.2 ppm for isopropyl CH₃ groups) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Assign stereochemistry and confirm the presence of the isopropyl group (e.g., doublet splitting for CH(CH₃)₂).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H⁺] calc. for C₆H₁₄ClNO₂: 175.07).
- FT-IR : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and amine N-H bends (~1600 cm⁻¹).
Q. What are its primary applications in chemical and biological research?
- Chemical Synthesis : Acts as a chiral building block for peptidomimetics or ligands in asymmetric catalysis .
- Biological Studies : Investigated for enzyme inhibition (e.g., aminotransferases) due to structural similarity to natural amino acids. Preclinical studies may involve in vitro assays measuring IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the presence of competing side reactions (e.g., racemization)?
- Strategies :
- Temperature Control : Perform coupling reactions at 0–4°C to minimize racemization.
- Catalyst Screening : Test coupling agents like HATU vs. DCC for efficiency.
- In-situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What advanced techniques are used to study its interactions with biological targets (e.g., receptors)?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
- X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonds with the carboxylate group).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How to resolve discrepancies in spectroscopic data during structural confirmation?
- Approach :
Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., diastereomers or hydrolysis products).
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).
Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous signals .
- Example : A 2023 study resolved conflicting ¹H NMR data for a similar compound by identifying an overlooked rotameric equilibrium .
Q. What engineering controls are recommended for handling hazardous intermediates during scale-up?
- Safety Protocols :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity for reactions releasing HCl gas.
- Exposure Monitoring : Conduct airborne particulate sampling (NIOSH Method 0500) to ensure compliance with OSHA PELs (e.g., 5 mg/m³ for respirable dust).
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
